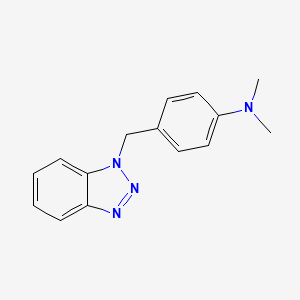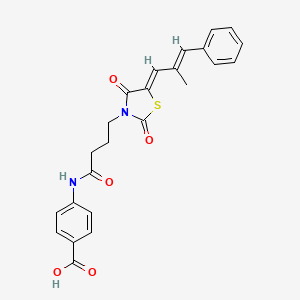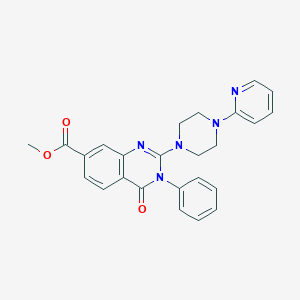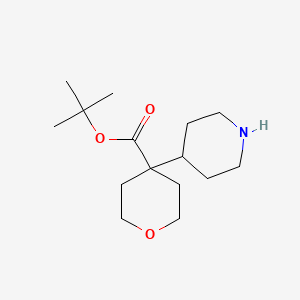![molecular formula C10H11NO5 B2929499 2-{2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenoxy}acetic acid CAS No. 162509-50-4](/img/structure/B2929499.png)
2-{2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenoxy}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenoxy}acetic acid, also known as HPPA, is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. HPPA belongs to the class of compounds known as salicylhydroxamic acids, which are known to possess antitumor and anti-inflammatory properties.
Applications De Recherche Scientifique
Photopolymerization Initiator
This compound acts as a photoinitiator for photopolymerization processes, which are crucial in various industrial fields. The advancement of technology has led to the use of photopolymerization in biomedical applications, such as the production of 3D hydrogel structures, encapsulation of cells, and drug delivery systems . The compound’s water solubility, non-toxicity to cells, and compatibility with visible low-power light sources make it an ideal candidate for initiating photopolymerization in sensitive biomedical contexts.
Biomedical Polymer Material Production
In the realm of biomedical engineering, this compound is utilized in the synthesis of polymers that are used to create scaffolds for tissue engineering . These scaffolds provide a three-dimensional structure for cell attachment and growth, which is essential for the regeneration of tissues. The compound’s properties facilitate the formation of polymers that are biocompatible and can be engineered to mimic the natural extracellular matrix.
Drug Delivery Systems
The compound’s role in the creation of drug delivery systems is significant. It can be used to form polymers that encapsulate drugs, allowing for controlled release within the body . This targeted delivery method can improve the efficacy of drugs by ensuring they reach the desired site of action while minimizing side effects.
3D Printing in Healthcare
3D printing technology in healthcare benefits from this compound when used as a photoinitiator. It enables the precise fabrication of complex structures, such as prosthetics and implants, that are customized to the patient’s anatomy . The compound’s properties ensure that the materials used in 3D printing are safe for medical use and exhibit the necessary mechanical strength.
Hydrogel Formation
Hydrogels are three-dimensional networks of hydrophilic polymers that can retain a large amount of water. This compound is instrumental in the formation of hydrogels that are used in wound dressings, contact lenses, and as matrices for cell culture . The ability to initiate polymerization under mild conditions is particularly advantageous for preserving the biological function of incorporated cells or bioactive molecules.
Optical Applications
In optoelectronics, this compound is used to create polymers with specific optical properties. These polymers are essential for the production of lenses, optical fibers, and other components that require precise light manipulation . The compound’s photoinitiating ability allows for the development of materials with high clarity and excellent light transmission characteristics.
Propriétés
IUPAC Name |
2-[2-[(E)-hydroxyiminomethyl]-6-methoxyphenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-15-8-4-2-3-7(5-11-14)10(8)16-6-9(12)13/h2-5,14H,6H2,1H3,(H,12,13)/b11-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLQKXKNAGLUPX-VZUCSPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC(=O)O)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OCC(=O)O)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenoxy}acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2929418.png)
![{2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanamine dihydrochloride](/img/structure/B2929420.png)
![[2-(3-Chloro-2-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2929421.png)




![2-(Propan-2-yl)-6'-oxaspiro[azetidine-3,3'-bicyclo[3.1.0]hexane]-4-one](/img/structure/B2929429.png)


![N-(6-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2929434.png)
![N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2929436.png)

